molecular formula C9H10ClNO3 B1405229 Ethyl 2-chloro-4-methoxynicotinate CAS No. 864229-51-6

Ethyl 2-chloro-4-methoxynicotinate

Cat. No.: B1405229
CAS No.: 864229-51-6
M. Wt: 215.63 g/mol
InChI Key: AMDXCYXUZOOHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ClC1=NC=CC(C)=C1C(OCC)=O . The molecular weight of the compound is 215.635 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 215.635 .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-chloro-4-methoxynicotinate is a chemical compound utilized in various synthetic and chemical applications. For instance, it is used as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine, through stereoselective biotechnology methods (Kluson et al., 2019). Additionally, it has been applied in the development of large-scale syntheses, such as in the creation of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013).

Photodegradation Studies

Research on the photodegradation of related compounds, such as 2-Ethylhexyl 4-methoxycinnamate, offers insights into environmental behaviors and interactions of similar chemical structures (Gackowska et al., 2014). These studies are crucial in understanding the stability and decomposition pathways of such compounds under various environmental conditions.

Structural and Molecular Studies

The structural and molecular characteristics of compounds similar to this compound have been extensively studied. For example, research on 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol reveals insights into the molecular structure and bonding of such compounds (Yaeghoobi et al., 2009). These studies are crucial for the development of new chemical entities and for understanding the chemical properties of these compounds.

Safety and Hazards

Ethyl 2-chloro-4-methoxynicotinate is classified as a Category 2 skin irritant and a Category 2A eye irritant. It may also cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-4-methoxynicotinate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic regulation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, leading to conformational changes that either enhance or inhibit their activity. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and metabolic regulatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may affect the nicotinic acid pathway, leading to changes in the levels of metabolites involved in energy production and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. For example, this compound may localize to the mitochondria, where it influences energy metabolism and oxidative stress responses .

Properties

IUPAC Name

ethyl 2-chloro-4-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXCYXUZOOHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloronicotinic acid ethyl ester (5.06 mmol) in 15 mL MeOH was added 1.0 mL of a solution of NaOMe (30% in MeOH). The reaction mixture was stirred at 40° C. for 4 h, cooled to RT, diluted with EtOAc and then quenched with sat. aq. NH4Cl solution. The organic layers was dried over MgSO4 and concentrated in vacuo to give the desired compound as brown oil;
Quantity
5.06 mmol
Type
reactant
Reaction Step One
[Compound]
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solution
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1 mL
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reactant
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NaOMe
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0 (± 1) mol
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reactant
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Name
Quantity
15 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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